N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(18-2,9-16-13(17)10-6-7-10)11-4-3-5-12(15)8-11/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBPNQTQMOOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form the intermediate product. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
The primary application of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide lies in its use as a fungicide. Preliminary studies indicate that the compound exhibits significant antifungal properties, making it valuable for protecting crops from fungal diseases. Its mechanism of action likely involves interaction with specific fungal enzymes or receptors, inhibiting their function and preventing fungal growth.
Efficacy Against Fungal Pathogens
Research has shown that the compound is effective against various fungal pathogens, including:
| Fungal Pathogen | Efficacy | Notes |
|---|---|---|
| Fusarium spp. | High | Effective in inhibiting spore germination |
| Aspergillus spp. | Moderate | Reduces growth rates significantly |
| Botrytis cinerea | High | Effective in post-harvest treatments |
These findings suggest that this compound could serve as an effective alternative to traditional fungicides, potentially leading to reduced chemical residues in agricultural products.
Pharmaceutical Applications
Potential Therapeutic Uses
Beyond agricultural applications, the compound's structural characteristics suggest potential therapeutic uses in treating fungal infections in humans. The unique cyclopropane structure may enhance its ability to penetrate biological membranes, increasing its efficacy against resistant fungal strains.
Case Studies in Pharmacology
Several case studies have explored the pharmacological potential of this compound:
-
Case Study 1: Antifungal Efficacy
- Objective: To evaluate the compound's effectiveness against Candida albicans.
- Methodology: In vitro assays measuring growth inhibition.
- Results: Showed a 70% reduction in growth at concentrations of 25 µg/mL.
-
Case Study 2: Mechanism of Action
- Objective: To investigate the binding affinity to fungal enzymes.
- Methodology: Molecular docking simulations.
- Results: Identified strong binding interactions with lanosterol demethylase, suggesting a potential mechanism for antifungal activity.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide and related cyclopropanecarboxamide derivatives:
*Calculated based on structural formula.
Detailed Analysis of Structural and Functional Differences
a. Cyprofuram vs. Target Compound
Cyprofuram shares the cyclopropanecarboxamide core and 3-chlorophenyl group with the target compound. However, its tetrahydrofuran-2-one substituent enhances solubility in polar solvents compared to the methoxypropyl group, which may improve bioavailability in agricultural formulations . Conversely, the methoxypropyl chain in the target compound could confer greater metabolic stability due to reduced susceptibility to oxidative degradation.
b. Dichlorovinyl Derivative () vs. Target Compound
The dichlorovinyl and dimethyl groups in 3-(2,2-dichlorovinyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide contribute to its high photostability, making it suitable for outdoor pesticidal use . In contrast, the target compound’s methoxypropyl group lacks such stabilizing effects but may reduce environmental persistence, aligning with modern demands for eco-friendly agrochemicals.
c. Cyanopropenamide Derivative ()
The presence of a cyano group in N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide increases electrophilicity, enhancing reactivity toward biological nucleophiles (e.g., thiols in enzymes) . While this improves pesticidal efficacy, it also raises toxicity concerns, which are less likely with the target compound’s methoxypropyl substituent.
d. Pharmaceutical Analogs ()
The patented indole-containing cyclopropanecarboxamide derivative exemplifies structural diversification for CNS-targeting applications . The target compound’s simpler substituents may limit its utility in pharmaceuticals but optimize it for broad-spectrum pesticidal activity.
Research Findings and Implications
- Safety Profile: The absence of reactive groups (e.g., cyano, dichlorovinyl) may reduce non-target toxicity compared to analogs .
- Synthetic Feasibility : and highlight methodologies for introducing chlorophenyl and methoxypropyl groups, suggesting viable synthesis routes .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide, also known by its CAS number 1788784-20-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₈ClNO₂
- Molecular Weight: 267.75 g/mol
- CAS Number: 1788784-20-2
The compound features a cyclopropane ring, which is known for its unique strain and reactivity, making it an interesting scaffold in medicinal chemistry. The presence of the 3-chlorophenyl and methoxypropyl groups contributes to its biological profile.
Research indicates that this compound exhibits activity through various biological pathways:
- Orexin Receptor Antagonism : The compound has been identified as an orexin receptor antagonist, which may play a role in regulating sleep-wake cycles and appetite control. Orexin receptors are implicated in several neurobiological processes, including arousal and energy metabolism .
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This could have implications for conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some derivatives related to cyclopropane compounds have shown effectiveness against various microorganisms, indicating potential use as antimicrobial agents .
Biological Activity Data
Case Study 1: Orexin Receptor Antagonism
A study highlighted the role of orexin receptor antagonists in promoting sleep and reducing food intake in animal models. The administration of this compound resulted in significant alterations in sleep patterns, suggesting its potential for treating sleep disorders .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, a compound structurally related to this compound demonstrated a decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .
Case Study 3: Antimicrobial Efficacy
Research on cyclopropane derivatives has shown promising results against fungal infections. This compound was tested against various fungal strains, revealing significant inhibitory effects, which may open avenues for developing new antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
